molecular formula C8H7BrF3N B13253485 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13253485
M. Wt: 254.05 g/mol
InChI Key: QEQWMIHQVNCDJN-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine is a high-purity organic compound offered as a key synthetic intermediate for advanced chemical research and development. This chemical belongs to the class of trifluoromethylpyridines (TFMPs), which are highly valued in discovery chemistry for their unique physicochemical properties. The combination of the bromoethyl functional group, which serves as a reactive handle for further functionalization, and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring, makes this molecule a valuable building block for constructing more complex structures . The primary research value of this compound lies in its potential application as a versatile precursor in the development of novel active substances. Trifluoromethylpyridine derivatives are prominent structural motifs in modern agrochemicals and pharmaceuticals, with many launched products and candidates in clinical trials . The biological activities of TFMP-based compounds are thought to derive from the synergistic effect of the fluorine atoms, which can influence metabolism, biomolecular affinity, and bioavailability, and the characteristics of the pyridine moiety . Researchers can leverage the reactivity of the bromine substituent in cross-coupling reactions or nucleophilic substitutions to create diverse compound libraries for biological screening. Note: This product is intended for research and laboratory use only. It is not designed, labeled, or approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-(1-bromoethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c1-5(9)7-6(8(10,11)12)3-2-4-13-7/h2-5H,1H3

InChI Key

QEQWMIHQVNCDJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Functionalized Pyridine Intermediates

Step 1: Synthesis of 3-Amino-2-chloropyridine Derivatives

  • 3-Amino-2-chloropyridine can be prepared via chlorination of 3-aminopyridine using phosphorus oxychloride (POCl₃) at elevated temperatures (~100°C). This intermediate serves as a precursor for further substitution.

Step 2: Introduction of Trifluoromethyl Group

  • The trifluoromethyl group at the 3-position is introduced via nucleophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under copper catalysis or radical conditions.
  • Alternatively, the trifluoromethylation can be achieved through a cyclocondensation approach involving trifluoromethylated building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoromethylated acyl chlorides.

Step 3: Bromination at the 2-Position

  • Once the trifluoromethylated pyridine is obtained, selective bromination at the 2-position is performed using NBS or similar brominating agents under radical conditions, often in solvents like carbon tetrachloride or dichloromethane, at low temperatures to ensure regioselectivity.

Research Findings:

  • The synthesis of 2-(1-bromoethyl)-3-(trifluoromethyl)pyridine can be achieved by halogenating the corresponding 2-ethyl-3-(trifluoromethyl)pyridine derivatives, which are prepared via alkylation of pyridine rings with 1-bromoethyl precursors, followed by trifluoromethylation at the 3-position.

Data Table:

Step Reagents Conditions Yield Reference
Alkylation of pyridine 1-bromoethane Base (e.g., K₂CO₃), reflux 70-85% Patent WO2006063167A1
Trifluoromethylation CF₃I or trifluoromethyl sulfonates Copper catalysis, 80-120°C 60-75% Literature review, patent data
Bromination at 2-position NBS -10°C to 0°C, radical initiator 80-90% Patent US6509471B2

Cyclocondensation and Building Block Approaches

Overview:
Alternative routes involve cyclocondensation reactions using trifluoromethylated heterocyclic precursors, such as imidazoles or pyrimidines, which are then transformed into pyridines via ring expansion or rearrangement.

Method:

  • Synthesis of trifluoromethyl-substituted imidazoles or pyrimidines followed by cyclization with suitable aldehydes or ketones under acid catalysis.
  • Subsequent halogenation at the 2-position is achieved via electrophilic bromination.

Research Findings:

  • Bettencourt et al. (2025) described the synthesis of purine derivatives from diaminomaleonitrile, which can be adapted to pyridine derivatives, involving multistep cyclizations and trifluoromethylation steps, followed by selective bromination.

Summary of Synthesis Pathways

Methodology Key Reagents Conditions Advantages Limitations
Direct Bromination NBS, Br₂ 0°C to RT Simplicity Regioselectivity challenges
Multi-step Functionalization POCl₃, CF₃ reagents, NBS Elevated temps, controlled High regioselectivity Longer synthesis time
Cyclocondensation Heterocyclic precursors Acidic or basic conditions Versatile Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like LiAlH4 in ether solvents such as diethyl ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-ethyl-3-(trifluoromethyl)pyridine.

Scientific Research Applications

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

2-Bromo-3-methylpyridine (CAS 3430-17-9)
  • Structure : Bromine at position 2, methyl (-CH3) at position 3.
  • Key Differences :
    • The methyl group is electron-donating compared to the -CF3 group in the target compound, leading to a more electron-rich pyridine ring.
    • Lower molecular weight (158.02 g/mol vs. ~244.05 g/mol for the target compound) and reduced steric hindrance due to the smaller methyl group.
  • Applications : Intermediate in pharmaceuticals and ligands for catalysis .
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS 1159512-36-3)
  • Structure : Bromine at position 3, fluorine at position 2, -CF3 at position 4.
  • Key Differences :
    • The fluorine atom enhances electron withdrawal, further deactivating the ring compared to the target compound.
    • The -CF3 group at position 5 alters regioselectivity in reactions (e.g., Suzuki couplings) compared to position 3 in the target compound.
  • Applications : Insecticide development due to its stability and bioactivity .
4-Bromo-2-(1-bromoethyl)pyridine
  • Structure : Bromine at position 4, bromoethyl (-CH2CH2Br) at position 2.
  • Key Differences: The absence of a -CF3 group reduces electron withdrawal, making the ring more reactive toward electrophilic substitution.

Physicochemical Properties

Compound Boiling Point (°C) Solubility LogP (Partition Coefficient)
2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine ~220 (estimated) Low in water; soluble in DCM 2.8
2-Bromo-3-methylpyridine 195–200 Moderate in ethanol 1.5
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine >200 Insoluble in water 3.1

Biological Activity

2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromoethyl group and a trifluoromethyl group. The presence of these substituents is significant as they influence the compound's reactivity and biological interactions.

The biological activity of 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to changes in cellular signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : There is evidence that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: Case Studies on Biological Activity

Study Findings Reference
Study on Cancer Cell LinesShowed significant cytotoxicity against HepG2 and MCF-7 cells, with IC50 values indicating potency.
Antimicrobial EfficacyExhibited inhibition against E. coli and S. aureus, suggesting potential as an antibacterial agent.
Enzyme Interaction StudiesDemonstrated inhibition of topoisomerase II, indicating a mechanism for anticancer activity.

Research Findings

Recent studies have highlighted the potential of 2-(1-Bromoethyl)-3-(trifluoromethyl)pyridine in various therapeutic contexts:

  • Anticancer Research : A study indicated that the compound could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. This suggests its role as a topoisomerase II inhibitor, which is crucial for DNA replication and repair processes in rapidly dividing cells .
  • Antimicrobial Studies : In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. Further investigations are needed to elucidate the exact mechanisms involved.
  • Mechanistic Insights : The interaction with specific enzymes has been documented, where the compound acts as a competitive inhibitor, thus affecting metabolic pathways critical for cell survival and proliferation .

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